molecular formula C10H9N5O2 B5740994 N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

Cat. No. B5740994
M. Wt: 231.21 g/mol
InChI Key: SYTCRQXIKAVREB-UHFFFAOYSA-N
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Description

N-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, also known as HBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HBT is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is not fully understood, but studies have suggested that it acts by inducing oxidative stress and disrupting cellular signaling pathways. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to the disruption of cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antidiabetic activity. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to scavenge free radicals and reduce oxidative stress, leading to its antioxidant activity. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In animal studies, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to reduce blood glucose levels and improve insulin sensitivity, leading to its antidiabetic activity.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has several advantages for lab experiments, including its low cost, easy synthesis, and diverse applications. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide can be synthesized using simple and inexpensive methods, making it accessible for researchers with limited resources. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide also has diverse applications in various fields, making it a versatile compound for research. However, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide.

Future Directions

There are several future directions for research on N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including its potential as a therapeutic agent for cancer, infectious diseases, and metabolic disorders. Further studies are needed to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide and its potential targets in cancer cells and microorganisms. Studies are also needed to evaluate the safety and toxicity of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide in vivo and to optimize its formulation for clinical use. In agriculture, further studies are needed to evaluate the efficacy of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide as a plant growth regulator and to optimize its application methods. In material science, further studies are needed to optimize the use of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide as a corrosion inhibitor and to evaluate its long-term effectiveness.

Synthesis Methods

Several methods have been reported for the synthesis of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate, and the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of ammonium acetate. Another method involves the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of sodium hydroxide and hydrazine hydrate. The yield of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide varies depending on the method used, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been studied for its potential as an antimicrobial agent, with studies reporting its activity against various bacteria and fungi. In agriculture, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential as a plant growth regulator, with studies reporting its ability to enhance plant growth and yield. In material science, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential as a corrosion inhibitor, with studies reporting its ability to inhibit the corrosion of metals.

properties

IUPAC Name

N-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-12-15-10(17)9-11-6-13-14-9/h1-6,16H,(H,15,17)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTCRQXIKAVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

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